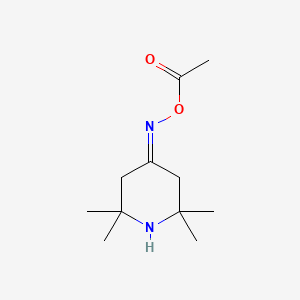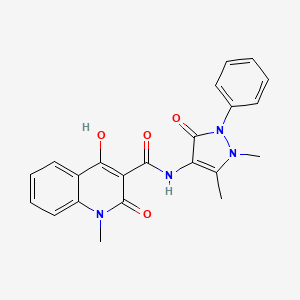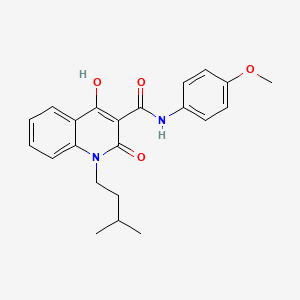
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor (ETB). ETB receptors are found in various tissues and play a role in regulating blood pressure, vascular tone, and other physiological functions. BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
科学研究应用
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide is in cancer treatment. ETB receptors are overexpressed in several types of cancer, including breast, prostate, and lung cancer. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the activation of ETB receptors. In addition, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer.
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has also been studied for its potential applications in cardiovascular diseases. ETB receptors play a role in regulating blood pressure and vascular tone, and their dysfunction is associated with hypertension and other cardiovascular diseases. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to lower blood pressure and improve endothelial function in animal models of hypertension. In addition, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to reduce the formation of atherosclerotic plaques and improve vascular remodeling in animal models of atherosclerosis.
In neurological disorders, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been studied for its potential neuroprotective effects. ETB receptors are found in the brain and are involved in several neurological functions, including synaptic plasticity and neuroinflammation. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
作用机制
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide selectively blocks the activation of ETB receptors by endothelin-1 (ET-1), a peptide hormone that regulates various physiological functions. ET-1 binds to both ETB and endothelin A (ETA) receptors, but the activation of ETB receptors is associated with beneficial effects, while the activation of ETA receptors is associated with vasoconstriction and other adverse effects. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide binds to the ETB receptor and prevents the binding of ET-1, thereby blocking its downstream signaling pathways. The inhibition of ETB receptor activation by N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide leads to vasodilation, anti-inflammatory effects, and other beneficial effects in various diseases.
Biochemical and Physiological Effects
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has several biochemical and physiological effects, depending on the tissue and disease context. In cancer cells, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide inhibits the activation of ETB receptors, leading to reduced proliferation, migration, and invasion. In cardiovascular diseases, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide lowers blood pressure, improves endothelial function, and reduces the formation of atherosclerotic plaques. In neurological disorders, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide reduces neuroinflammation, improves cognitive function, and protects against neuronal damage. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has also been shown to have anti-inflammatory effects in various tissues, including the lung, liver, and kidney.
实验室实验的优点和局限性
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has several advantages for lab experiments, including its high selectivity for ETB receptors, its well-established synthesis method, and its extensive characterization in various disease models. However, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide also has some limitations, including its low solubility in aqueous solutions, its potential off-target effects at high concentrations, and its limited bioavailability in vivo. These limitations can be overcome by optimizing the experimental conditions, using appropriate controls, and using alternative ETB receptor antagonists for comparison.
未来方向
There are several future directions for the research on N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide. One direction is to further optimize the synthesis method and improve the purity and yield of the product. Another direction is to investigate the potential off-target effects of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide and compare it with other ETB receptor antagonists. In addition, future studies could focus on the pharmacokinetics and pharmacodynamics of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide in vivo, including its bioavailability, distribution, metabolism, and excretion. Finally, future studies could explore the potential applications of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide in other diseases, such as inflammatory bowel disease, renal disease, and pulmonary hypertension.
合成方法
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide can be synthesized by coupling N-butyl-ethylenediamine with 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid using standard peptide synthesis techniques. The final product is obtained after purification by high-performance liquid chromatography (HPLC). The synthesis of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
属性
IUPAC Name |
N-butyl-N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-3-8-16-14(21)15(22)18-11-12(19)9-6-4-5-7-10(9)17-13(11)20/h4-7H,2-3,8H2,1H3,(H,16,21)(H,18,22)(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBQGNTGIRVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)





![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)

![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)


![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)